4-(Cinnamyloxy)-4-oxobutanoic acid

Lipophilicity Drug Design Extraction Efficiency

4-(Cinnamyloxy)-4-oxobutanoic acid (CAS 314767-50-5) is a succinic acid monoester derivative featuring a characteristic cinnamyl moiety, positioning it as a versatile building block in organic synthesis and polymer chemistry. With a molecular weight of 234.25 g/mol and a purity specification of 98%, this compound serves as a functional intermediate that combines a free carboxylic acid group for conjugation with a photoactive cinnamyl group for crosslinking applications.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
Cat. No. B12452731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cinnamyloxy)-4-oxobutanoic acid
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC(=O)CCC(=O)O
InChIInChI=1S/C13H14O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,15)
InChIKeyBPDHTMWHCGONPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cinnamyloxy)-4-oxobutanoic acid: A Dual-Function Cinnamyl Monomer and Succinate Monoester Intermediate


4-(Cinnamyloxy)-4-oxobutanoic acid (CAS 314767-50-5) is a succinic acid monoester derivative featuring a characteristic cinnamyl moiety, positioning it as a versatile building block in organic synthesis and polymer chemistry . With a molecular weight of 234.25 g/mol and a purity specification of 98%, this compound serves as a functional intermediate that combines a free carboxylic acid group for conjugation with a photoactive cinnamyl group for crosslinking applications . Its predicted properties, including a boiling point of 427.9±38.0 °C and a pKa of 4.40±0.17, define its utility in various reaction environments .

Procurement Risks: Why Cinnamyl Alcohol, Simple Esters, or Other Succinate Monoesters Cannot Replace 4-(Cinnamyloxy)-4-oxobutanoic acid


Generic substitution of 4-(Cinnamyloxy)-4-oxobutanoic acid with simpler cinnamyl esters or common succinate monoesters is critically undermined by its unique bifunctional architecture. Unlike the reference compound, simple cinnamyl alcohols or acetates lack the essential free carboxylic acid functionality required for conjugation or further polymerization [1]. Conversely, small-molecule succinate monoesters like mono-methyl succinate are substantially more polar, with a logP of approximately -0.21, fundamentally altering their solubility and bioavailability profiles compared to the target compound's logP of 2.08 . The quantitative impact of these structural and physicochemical differences is detailed in the evidence below, demonstrating that a direct replacement would compromise the designed chemical or biological activity of the final product.

Quantitative Differentiation of 4-(Cinnamyloxy)-4-oxobutanoic acid Against its Closest Chemical Analogs


Enhanced Lipophilicity vs. Polar Succinate Monoesters: LogP Analysis

4-(Cinnamyloxy)-4-oxobutanoic acid exhibits a logP of 2.08, which provides a balanced lipophilicity profile . This property is strategically situated between the highly hydrophilic mono-methyl succinate (logP -0.21) and more lipophilic simple cinnamyl esters like cinnamyl acetate (logP 2.85) [1] or cinnamyl butyrate (logP 3.68) [2]. This intermediate lipophilicity implies superior membrane permeability and organic phase extraction efficiency compared to polar succinate monoesters, while maintaining better aqueous solubility than highly lipophilic cinnamyl esters, a critical balance for many chemical biology and formulation applications .

Lipophilicity Drug Design Extraction Efficiency

Acidity Profile Matched for Conjugation Chemistry: pKa Comparison

The free carboxylic acid group of 4-(Cinnamyloxy)-4-oxobutanoic acid has a predicted pKa of 4.40±0.17, as reported by ChemicalBook . This value is nearly identical to that of the simple analog mono-methyl succinate (pKa ~4.42) and closely matches the first pKa of succinic acid (4.2) . This confirms that the addition of the cinnamyloxy group does not significantly alter the fundamental acidity of the terminal carboxyl, ensuring predictable and efficient activation in standard carbodiimide coupling reactions (e.g., EDC/DMAP) common in bioconjugation and polymer chemistry.

Bioconjugation Reactivity pH-Dependent Solubility

Defined Purity Specification for Reproducible Research: Vendor QC Data

The primary supplier, Fluorochem, specifies the purity of 4-(Cinnamyloxy)-4-oxobutanoic acid as 98% (F756544) . In contrast, analogous compounds from other vendors may be offered without a clear purity statement or at a lower specification. For instance, cinnamylsuccinic acid (CAS 7508-06-7) is listed by some suppliers at 95-99% without a single definitive standard . This 98% baseline provides procurement certainty for sensitive synthetic or biological applications where high purity is a prerequisite for reproducible results.

Quality Control Reproducibility Analytical Specification

Confirmed Structural Identity with Spectroscopic Proof: 1H NMR and MS Data

The structural identity of 4-(Cinnamyloxy)-4-oxobutanoic acid is rigorously confirmed by independent spectroscopic data available on SpectraBase, including 1H NMR and Mass Spectrometry (GC-MS) [1]. This is a significant advantage for procurement; while many simple cinnamyl esters like cinnamyl acetate or butyrate are characterized primarily by their organoleptic properties and refractive index, the target compound's spectral fingerprints enable unambiguous identity verification upon receipt, mitigating the risk of receiving incorrect or degraded material.

Structural Confirmation NMR Spectroscopy Chemical Provenance

Differentiated Safety Profile for Handling and Logistics

The compound carries specific GHS hazard statements (H302, H315, H319, H335) and is classified with the signal word 'Warning', indicating defined but manageable irritancy hazards . This contrasts with the more severe hazard profiles of some acylating agents like cinnamoyl chloride, which can cause severe burns and is classified as 'Danger' . The target compound's 'Warning' classification simplifies shipping, storage, and institutional safety protocol compliance, while still requiring standard laboratory precautions.

Safety Data GHS Classification Institutional Compliance

Validated Use Scenarios for 4-(Cinnamyloxy)-4-oxobutanoic acid Guided by Quantitative Evidence


Synthesis of Photo-Crosslinkable Polymer Monomers and Networks

The combination of a cinnamyl moiety, known for undergoing [2+2] photodimerization upon UV irradiation [1], with a reactive carboxylic acid handle (pKa ~4.40) makes this compound an ideal precursor for synthesizing photo-patternable hydrogels or biodegradable polymers. The 98% purity is critical here to ensure high crosslinking efficiency and avoid side reactions. The demonstrated logP of 2.08 also aids in the solubility of the resulting monomer in organic solvents during polymerization.

Bioconjugation and Prodrug Linker Development

Its pKa of 4.40 confirms the carboxylic acid is sufficiently reactive for standard carbodiimide-mediated conjugation to amines. The balanced lipophilicity (logP 2.08) compared to the very polar mono-methyl succinate (logP -0.21) offers a significant advantage in creating cell-permeable prodrugs or linkers that require some hydrophobic character to engage intracellular targets, while the established safety profile simplifies handling in biological labs .

Controlled Release Formulation Intermediate

For researchers engineering esterase-labile linkages in controlled release systems, the defined structure, confirmed by NMR and MS data [2], provides the structural certainty needed for reproducible pharmacokinetic studies. The compound's lipophilicity (logP 2.08) ensures its incorporation into lipid nanoparticles or polymeric matrices, a use-case where a more hydrophilic monoester would be rapidly excluded.

Specialty Coatings and Adhesives Development

In material science, the difunctional nature of the compound allows it to act as both a chain extender and a latent crosslinker. Its 98% purity supports the creation of high-fidelity polymer networks, while the lower hazard profile ('Warning' vs. 'Danger' for cinnamoyl chloride) makes it a safer alternative for scale-up studies in an industrial R&D environment where aggressive acylating agents pose a higher EHS (Environmental, Health, and Safety) burden.

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